Hexanoyl chloride, 6-(phenylmethoxy)-
Description
Contextualization as a Functionally Substituted Acyl Chloride
Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. They are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution. The parent compound, hexanoyl chloride, is a simple six-carbon straight-chain acyl chloride. libretexts.orgresearchgate.net The subject of this article, Hexanoyl chloride, 6-(phenylmethoxy)-, is distinguished by the presence of a phenylmethoxy group at the 6-position of the hexanoyl chain. This substituent, a benzyl (B1604629) ether, serves as a protected form of a primary alcohol. The benzyloxy group is a common protecting group in organic synthesis due to its general stability under a variety of reaction conditions and its susceptibility to cleavage under specific, often reductive, conditions. mdpi.com
The presence of the terminal phenylmethoxy group transforms a simple acylating agent into a bifunctional synthon. This allows for the introduction of a six-carbon chain that can be further elaborated at a later stage by deprotecting the hydroxyl group. This dual functionality is a key feature that defines its role in synthetic strategies.
Significance as a Key Intermediate in Organic Synthesis
The primary significance of Hexanoyl chloride, 6-(phenylmethoxy)- lies in its role as a key intermediate in the synthesis of more complex molecules. Its utility is particularly evident in the construction of compounds where a linear, functionalized six-carbon tether is required.
A notable area of application is in the synthesis of inhibitors of β-lactamase, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov For instance, the synthesis of complex heterocyclic structures like (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide may involve intermediates derived from benzyloxy-protected linear acyl chlorides. nih.gov In such syntheses, the acyl chloride moiety would be used to form an amide bond, while the benzyloxy group is carried through the synthetic sequence to be deprotected at a later stage if required.
The general synthetic strategy involves using the highly reactive acyl chloride to form a stable bond, such as an ester or amide, with a substrate. The incorporated six-carbon chain, capped with the phenylmethoxy group, can then serve as a spacer or a point for further functionalization after removal of the benzyl protecting group.
Overview of Research Trajectories and Methodological Advancements
Research involving Hexanoyl chloride, 6-(phenylmethoxy)- is intrinsically linked to the development of synthetic methodologies for its preparation and its subsequent use. The synthesis of this compound is not trivial, primarily due to the potential sensitivity of the benzyl ether linkage to the acidic conditions often employed in the formation of acyl chlorides.
The precursor for this compound is 6-(phenylmethoxy)hexanoic acid, also known as 6-(benzyloxy)hexanoic acid. The synthesis of this precursor can be achieved by the benzylation of 6-hydroxyhexanoic acid. The subsequent conversion of the carboxylic acid to the acyl chloride requires careful selection of reagents. While strong chlorinating agents like thionyl chloride (SOCl₂) are commonly used for this transformation, they generate acidic byproducts (HCl and SO₂) that can cleave the benzyl ether. mdpi.com
To circumvent this issue, milder reagents or alternative methods are often preferred. Oxalyl chloride, in the presence of a catalytic amount of dimethylformamide (DMF), is a widely used alternative that can often be employed at lower temperatures, thus minimizing side reactions. nih.gov The reaction proceeds through a Vilsmeier intermediate, and the byproducts (CO, CO₂, and HCl) are gaseous, which simplifies purification. Another approach involves the use of phosphorus-based reagents like pyrophosphoryl chloride, which can effect intramolecular acylation without the need for a traditional Friedel-Crafts catalyst. mdpi.com
Recent advancements in organic synthesis have also focused on developing even milder conditions for acyl chloride formation to protect sensitive functional groups. These advancements are critical for expanding the utility of bifunctional intermediates like Hexanoyl chloride, 6-(phenylmethoxy)-.
Detailed Research Findings
While specific literature exclusively detailing the properties and reactions of Hexanoyl chloride, 6-(phenylmethoxy)- is sparse, a significant amount of information can be inferred from its precursor and related compounds.
Synthesis of the Precursor: 6-(Benzyloxy)hexanoic acid
The synthesis of 6-(benzyloxy)hexanoic acid typically starts from 6-hydroxyhexanoic acid or its lactone form, ε-caprolactone. The hydroxyl group is protected as a benzyl ether using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
Conversion to Hexanoyl chloride, 6-(phenylmethoxy)-
The conversion of 6-(benzyloxy)hexanoic acid to the corresponding acyl chloride is a critical step. The choice of chlorinating agent is paramount to avoid the cleavage of the benzyl ether.
Using Thionyl Chloride (SOCl₂): This is a common and cost-effective method. However, the reaction generates HCl, which can be detrimental to the acid-sensitive benzyloxy group. The reaction is typically performed in an inert solvent, and sometimes a base like pyridine (B92270) is added to scavenge the generated acid.
Using Oxalyl Chloride ((COCl)₂): This is often the preferred method for substrates with acid-sensitive groups. The reaction is usually carried out in a non-polar solvent like dichloromethane (B109758) at low temperatures, with a catalytic amount of DMF. nih.gov
Other Reagents: Other reagents such as phosphorus pentachloride (PCl₅) or cyanuric chloride can also be used, but their compatibility with the benzyloxy group must be considered.
Physicochemical Properties
Interactive Data Table: Estimated Properties of Hexanoyl chloride, 6-(phenylmethoxy)-
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₃H₁₇ClO₂ | |
| Molecular Weight | 240.72 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid | Based on similar acyl chlorides. |
| Boiling Point | > 200 °C (decomposes) | Acyl chlorides are reactive and may decompose upon heating. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether). Reacts with protic solvents (e.g., water, alcohols). | Typical for acyl chlorides. |
Spectroscopic Data
While the actual spectra for Hexanoyl chloride, 6-(phenylmethoxy)- are not widely published, the expected spectroscopic features can be predicted.
Interactive Data Table: Predicted Spectroscopic Data for Hexanoyl chloride, 6-(phenylmethoxy)-
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic CH₂ protons (around 4.5 ppm), the O-CH₂ protons of the hexanoyl chain (around 3.5 ppm), the α-CH₂ protons next to the carbonyl group (around 2.9 ppm), and the other methylene (B1212753) protons of the hexanoyl chain (in the range of 1.4-1.8 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon (around 173 ppm), signals for the aromatic carbons (in the range of 127-138 ppm), a signal for the benzylic carbon (around 73 ppm), a signal for the O-CH₂ carbon of the hexanoyl chain (around 70 ppm), and signals for the other aliphatic carbons. |
| IR Spectroscopy | A strong C=O stretching band for the acyl chloride (around 1800 cm⁻¹), C-O stretching for the ether (around 1100 cm⁻¹), and C-H stretching for the aromatic and aliphatic parts. |
Structure
2D Structure
Properties
CAS No. |
162439-38-5 |
|---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
6-phenylmethoxyhexanoyl chloride |
InChI |
InChI=1S/C13H17ClO2/c14-13(15)9-5-2-6-10-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
MZERPDPKLCBRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Hexanoyl Chloride, 6 Phenylmethoxy
Synthesis of 6-(phenylmethoxy)hexanoic Acid Precursors
The synthesis of the carboxylic acid precursor, 6-(phenylmethoxy)hexanoic acid, is a critical first stage. This typically involves strategies to introduce the phenylmethoxy (benzyloxy) protecting group, construct the six-carbon alkyl chain, and, if required, establish a specific stereochemistry.
Strategies for Introducing the Phenylmethoxy Moiety
The introduction of the phenylmethoxy group, a common protecting group for alcohols, can be achieved through several reliable methods. One of the most prevalent is the Williamson ether synthesis . This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing 6-(phenylmethoxy)hexanoic acid, this can be approached in two ways:
Alkylation of a 6-hydroxyhexanoic acid derivative: 6-hydroxyhexanoic acid or its ester can be treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is then reacted with benzyl (B1604629) bromide or benzyl chloride to form the desired ether. organicchemistrytutor.comyoutube.com
Reaction of benzyl alcohol with a 6-halo-hexanoic acid derivative: Alternatively, benzyl alcohol can be deprotonated with a strong base to form sodium benzoxide, which is then reacted with a suitable 6-halo-hexanoic acid ester, such as methyl 6-bromohexanoate. This approach is generally effective for primary halides. libretexts.org
Another effective strategy is the ring-opening of ε-caprolactone . In this method, ε-caprolactone is treated with benzyl alcohol in the presence of a catalyst. Various catalysts can be employed, including acids like benzoic acid or sulfonic acids, and metal catalysts such as iron(III) chloride or tin(II) octoate. researchgate.netscientific.netacs.orgnih.gov This reaction directly yields a benzyl ester of 6-hydroxyhexanoic acid, which can then be benzylated at the hydroxyl group in a subsequent step.
| Strategy | Reactants | Reagents/Catalysts | Key Features |
| Williamson Ether Synthesis | 6-hydroxyhexanoic acid derivative and benzyl halide | Strong base (e.g., NaH) | Versatile and widely used for ether formation. masterorganicchemistry.comwikipedia.org |
| Williamson Ether Synthesis | Benzyl alcohol and 6-halo-hexanoic acid derivative | Strong base (e.g., NaH) | Effective for primary alkyl halides. libretexts.org |
| Ring-opening of ε-caprolactone | ε-caprolactone and benzyl alcohol | Acid or metal catalyst (e.g., Benzoic acid, FeCl₃, Sn(Oct)₂) | Direct route to a C6 chain with a terminal hydroxyl group. researchgate.netscientific.netacs.org |
Homologation and Functional Group Interconversion in the Alkyl Chain
The construction of the six-carbon chain of hexanoic acid can be achieved through various homologation strategies, which involve the stepwise extension of a carbon chain. These methods can be employed before or after the introduction of the phenylmethoxy group.
One common approach is the malonic ester synthesis . This method allows for the elongation of an alkyl halide by two carbons. For instance, a four-carbon alkyl halide bearing the phenylmethoxy group could be reacted with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired six-carbon carboxylic acid.
Another powerful technique involves the use of organometallic reagents , such as Grignard reagents or organocuprates. For example, a Grignard reagent prepared from a protected bromo-alcohol could be used to open an epoxide, thereby extending the carbon chain. Subsequent oxidation of the resulting alcohol would yield the carboxylic acid.
Functional group interconversions are also crucial. For example, a diol could be selectively protected at one end with the phenylmethoxy group, and the other hydroxyl group could be oxidized to a carboxylic acid. The starting diol, 1,6-hexanediol, is a readily available commercial product.
Enantioselective Pathways for Chiral Precursors
For applications where stereochemistry is important, enantioselective methods can be employed to produce chiral 6-(phenylmethoxy)hexanoic acid. While direct asymmetric synthesis of this specific compound is not widely reported, general strategies for the synthesis of chiral carboxylic acids can be adapted.
One approach is the use of a chiral auxiliary . A chiral alcohol can be esterified with an achiral acid chloride, and subsequent reactions on the substrate are directed by the stereochemistry of the auxiliary. After the desired transformations, the auxiliary is cleaved to yield the enantiomerically enriched product.
Enzymatic resolution is another powerful technique. A racemic mixture of a 6-hydroxyhexanoic acid ester can be treated with a lipase, which will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Furthermore, asymmetric hydrogenation of an unsaturated precursor can establish a chiral center. For instance, a suitably substituted hexenoic acid derivative could be hydrogenated using a chiral rhodium or iridium catalyst to produce the desired enantiomer of the saturated carboxylic acid. rsc.orgnih.gov
| Method | Description | Key Features |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of subsequent reactions. | A well-established method for asymmetric synthesis. |
| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Often provides high enantiomeric excess under mild conditions. |
| Asymmetric Hydrogenation | A chiral catalyst is used to hydrogenate a prochiral alkene, creating a stereocenter with high enantioselectivity. | An efficient method for creating chiral centers from unsaturated precursors. rsc.org |
Conversion of 6-(phenylmethoxy)hexanoic Acid to the Acid Chloride
The final step in the synthesis of Hexanoyl chloride, 6-(phenylmethoxy)- is the conversion of the carboxylic acid precursor to the corresponding acid chloride. This is a standard transformation in organic synthesis, and several reagents are commonly used for this purpose.
Reagent-Based Chlorination Techniques
The most frequently employed reagents for the conversion of carboxylic acids to acid chlorides are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).
Thionyl Chloride (SOCl₂): This is a widely used reagent due to its convenience and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. The reaction is typically carried out in an inert solvent or neat.
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent that often provides cleaner reactions and is particularly useful for acid-sensitive substrates. It is typically used in an inert solvent like dichloromethane (B109758) (DCM) and often with a catalytic amount of N,N-dimethylformamide (DMF).
Phosphorus Pentachloride (PCl₅): PCl₅ is a strong chlorinating agent that reacts readily with carboxylic acids. A key byproduct is phosphorus oxychloride (POCl₃), which needs to be separated from the desired product, often by distillation.
| Reagent | Formula | Byproducts | Common Conditions |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Neat or in an inert solvent, often with heating. |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Inert solvent (e.g., DCM), often with catalytic DMF. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Inert solvent, can often be run at room temperature. |
Optimization of Reaction Conditions for Yield and Purity
To maximize the yield and purity of Hexanoyl chloride, 6-(phenylmethoxy)-, several reaction parameters should be carefully controlled.
Temperature: The reaction temperature should be optimized to ensure complete conversion without promoting side reactions. For thermally sensitive substrates, lower temperatures may be necessary.
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants and products. Common solvents include dichloromethane, chloroform, and toluene. For reactions with thionyl chloride, it can sometimes be used as the solvent itself.
Stoichiometry: Using a slight excess of the chlorinating agent can help to drive the reaction to completion. However, a large excess should be avoided to simplify purification.
Purification: After the reaction is complete, the crude acid chloride is typically purified. This can involve the removal of the solvent and any volatile byproducts under reduced pressure. For less volatile byproducts like POCl₃, fractional distillation may be required.
Careful optimization of these conditions is essential to obtain a high yield of pure Hexanoyl chloride, 6-(phenylmethoxy)-, which is crucial for its use in subsequent synthetic steps.
Chemo- and Regioselective Synthetic Routes to the 6-(phenylmethoxy)hexanoyl Scaffold
The creation of the 6-(phenylmethoxy)hexanoyl scaffold, which is the direct precursor to Hexanoyl chloride, 6-(phenylmethoxy)-, necessitates a careful approach to ensure selectivity. The key challenge lies in the differentiation between the two functional groups in the starting material, 6-hydroxyhexanoic acid: a primary hydroxyl group and a carboxylic acid. The desired reaction is the selective etherification of the hydroxyl group without affecting the carboxylic acid.
A common and effective method to achieve this is the Williamson ether synthesis. creative-peptides.commasterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide or benzyl chloride, to form an ether. creative-peptides.commasterorganicchemistry.com
A plausible synthetic pathway is as follows:
Preparation of the Starting Material: The synthesis typically begins with the hydrolysis of ε-caprolactone. This is achieved by reacting ε-caprolactone with a base, such as sodium hydroxide, followed by acidification to yield 6-hydroxyhexanoic acid. rsc.orgresearchgate.netorgsyn.org
Selective Protection of the Hydroxyl Group: The crucial step is the selective protection of the primary hydroxyl group as a benzyl ether. To achieve chemoselectivity, the carboxylic acid is often deprotonated first with a suitable base to form a carboxylate. This prevents the carboxylate from acting as a nucleophile. Subsequently, a stronger base can be used to deprotonate the hydroxyl group to form the alkoxide. However, a more common strategy involves the protection of the carboxylic acid as an ester, followed by the benzylation of the hydroxyl group, and subsequent deprotection of the ester.
A more direct approach involves the careful selection of reagents and reaction conditions to favor the O-alkylation of the hydroxyl group. The Williamson ether synthesis is well-suited for this, where the alkoxide is formed from the alcohol and reacts with an organohalide. creative-peptides.com The reaction is generally performed in the presence of a base like sodium hydride or potassium carbonate in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.comyoutube.com For instance, reacting 6-hydroxyhexanoic acid with benzyl bromide in the presence of a base like potassium carbonate can lead to the formation of 6-(benzyloxy)hexanoic acid. researchgate.net
The regioselectivity of this reaction is generally high for the primary hydroxyl group over the carboxylic acid under these conditions, as the alkoxide is a much stronger nucleophile than the carboxylate.
| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |
| 1 | ε-Caprolactone | 1. NaOH (aq) 2. H+ | 6-Hydroxyhexanoic acid | Ring-opening hydrolysis |
| 2 | 6-Hydroxyhexanoic acid | Benzyl bromide, K2CO3 | 6-(Benzyloxy)hexanoic acid | Selective O-benzylation (Williamson ether synthesis) |
| 3 | 6-(Benzyloxy)hexanoic acid | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) | Hexanoyl chloride, 6-(phenylmethoxy)- | Acyl chloride formation |
Formation of the Acyl Chloride: Once the 6-(benzyloxy)hexanoic acid scaffold is synthesized, it is converted to the target compound, Hexanoyl chloride, 6-(phenylmethoxy)-. This is a standard transformation achieved by reacting the carboxylic acid with a chlorinating agent. wikipedia.orgchemguide.co.uk Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgchemguide.co.ukrsc.org The reaction with thionyl chloride produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which can simplify purification. chemguide.co.uk Oxalyl chloride is often used under milder conditions and is also effective. wikipedia.org
Scalability Considerations in Synthetic Development
The transition from a laboratory-scale synthesis to industrial production presents several challenges that need to be addressed for the synthesis of Hexanoyl chloride, 6-(phenylmethoxy)-.
Williamson Ether Synthesis:
Reagent Handling and Cost: On a large scale, the use of sodium hydride requires special handling due to its flammability and reactivity with moisture. youtube.com While effective, its cost and the associated safety infrastructure can be a consideration. Alternative bases like potassium carbonate are less hazardous and more cost-effective for large-scale operations. researchgate.net Benzyl bromide is a lachrymator and requires careful handling in a well-ventilated area.
Solvent Selection and Recovery: Solvents like DMF and THF are excellent for this reaction but can be problematic on an industrial scale due to their high boiling points, potential toxicity, and the difficulty of complete removal and recycling. masterorganicchemistry.com The use of phase-transfer catalysts can sometimes allow for the use of less polar, more easily recoverable solvents.
Reaction Time and Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) for several hours. wikipedia.org Optimizing these parameters is crucial for large-scale production to maximize throughput and minimize energy consumption. Continuous flow reactors could offer advantages in terms of heat and mass transfer, leading to shorter reaction times and better control. rsc.org
Work-up and Purification: The work-up procedure, which often involves extraction and distillation, needs to be streamlined for industrial scale. The removal of inorganic salts and byproducts can be challenging and may require significant volumes of solvents.
Acyl Chloride Formation:
Reagent Hazards: Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that release hazardous gases (HCl, SO₂, CO, CO₂) upon reaction. wikipedia.orgchemguide.co.uk A closed system with efficient scrubbing of off-gases is essential for large-scale synthesis.
Reaction Control: The reaction to form the acyl chloride is often exothermic and needs to be carefully controlled to prevent side reactions and ensure safety. The addition rate of the chlorinating agent and efficient cooling are critical parameters.
Product Stability and Purification: Acyl chlorides are reactive and sensitive to moisture. tandfonline.com They must be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. Purification is typically achieved by distillation under reduced pressure, which requires specialized equipment for large volumes. The stability of the benzyl protecting group under the reaction and distillation conditions must also be considered.
| Synthetic Step | Scalability Challenge | Potential Solution |
| Williamson Ether Synthesis | Handling of hazardous reagents (e.g., NaH, Benzyl bromide) | Use of less hazardous bases (e.g., K2CO3), closed handling systems. |
| Solvent recovery and waste | Selection of more environmentally friendly solvents, implementation of solvent recycling programs. | |
| Long reaction times | Optimization of reaction parameters, exploration of continuous flow chemistry. | |
| Acyl Chloride Formation | Use of toxic and corrosive reagents (e.g., SOCl2, (COCl)2) | Closed reaction systems with efficient off-gas scrubbing. |
| Exothermic reaction control | Precise control of reagent addition and temperature. | |
| Product instability and purification | Anhydrous handling and storage, vacuum distillation for purification. |
Reactivity and Mechanistic Investigations of Hexanoyl Chloride, 6 Phenylmethoxy
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the acyl chloride in Hexanoyl chloride, 6-(phenylmethoxy)- is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its utility in forming amides, esters, and thioesters through nucleophilic acyl substitution. The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.org
Amidation Reactions with Amines and Substituted Amine Derivatives
The reaction of Hexanoyl chloride, 6-(phenylmethoxy)- with primary and secondary amines, as well as their substituted derivatives, provides a direct route to the corresponding N-substituted 6-(phenylmethoxy)hexanamides. This transformation, known as amidation, is typically rapid and proceeds with high yield. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct that is formed. openstax.org
The reaction with primary amines, such as methylamine (B109427) or aniline (B41778), results in the formation of secondary amides. For instance, the reaction with aniline would yield N-phenyl-6-(phenylmethoxy)hexanamide. chemguide.co.uk Similarly, secondary amines, like diethylamine, react to form tertiary amides. The reaction conditions are generally mild, often occurring at room temperature in an aprotic solvent like dichloromethane (B109758) or diethyl ether. hud.ac.uk
Table 1: Examples of Amidation Reactions
| Amine | Product | Reaction Conditions |
| Primary Amine (e.g., Aniline) | N-Aryl-6-(phenylmethoxy)hexanamide | Aprotic solvent (e.g., DCM), Base (e.g., Pyridine), Room Temperature |
| Secondary Amine (e.g., Diethylamine) | N,N-Dialkyl-6-(phenylmethoxy)hexanamide | Aprotic solvent (e.g., Et2O), Base (e.g., Triethylamine), Room Temperature |
This table presents hypothetical examples based on general amidation reactions of acyl chlorides, as specific literature for Hexanoyl chloride, 6-(phenylmethoxy)- was not found.
Esterification Processes with Alcohols and Phenols
Esterification of alcohols and phenols with Hexanoyl chloride, 6-(phenylmethoxy)- is a facile process for synthesizing the corresponding 6-(phenylmethoxy)hexanoate esters. The reaction with simple alcohols is often vigorous and can be performed at room temperature. libretexts.org For less reactive nucleophiles, such as phenols, the reaction may require heating or the use of a catalyst.
The esterification of phenols can be accelerated by converting the phenol (B47542) to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org The reaction of Hexanoyl chloride, 6-(phenylmethoxy)- with a phenol in the presence of a base like pyridine or a solid catalyst such as titanium dioxide can also lead to the efficient formation of the corresponding phenyl ester.
Table 2: Examples of Esterification Reactions
| Nucleophile | Product | Reaction Conditions |
| Primary Alcohol (e.g., Ethanol) | Ethyl 6-(phenylmethoxy)hexanoate | Room Temperature |
| Phenol | Phenyl 6-(phenylmethoxy)hexanoate | Base (e.g., NaOH or Pyridine) or Catalyst (e.g., TiO2), Room Temperature or gentle heating |
This table presents hypothetical examples based on general esterification reactions of acyl chlorides, as specific literature for Hexanoyl chloride, 6-(phenylmethoxy)- was not found.
Thioesterification Reactions with Thiols
Thioesters, which are important intermediates in organic synthesis, can be prepared by the reaction of Hexanoyl chloride, 6-(phenylmethoxy)- with thiols. This thioesterification reaction is analogous to esterification and typically proceeds readily. The reaction involves the nucleophilic attack of the thiol on the acyl chloride, leading to the formation of the thioester and hydrogen chloride. As with amidation and esterification, a base is often added to scavenge the HCl produced.
Carbon-Carbon Bond Forming Reactions
Beyond its utility in forming heteroatom-carbon bonds, Hexanoyl chloride, 6-(phenylmethoxy)- can also participate in reactions that create new carbon-carbon bonds, significantly expanding its synthetic potential.
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. chemguide.co.ukyoutube.commasterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.org In this reaction, Hexanoyl chloride, 6-(phenylmethoxy)- can act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). chemguide.co.ukyoutube.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acyl chloride with the Lewis acid. This acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form a ketone. masterorganicchemistry.comyoutube.com
For example, the Friedel-Crafts acylation of benzene (B151609) with Hexanoyl chloride, 6-(phenylmethoxy)- would yield 1-phenyl-6-(phenylmethoxy)hexan-1-one. The reaction is typically carried out in an inert solvent, and the product ketone is generally less reactive than the starting aromatic compound, which helps to prevent over-acylation. chemguide.co.uk
Table 3: Example of Friedel-Crafts Acylation
| Aromatic Substrate | Product | Catalyst | Reaction Conditions |
| Benzene | 1-Phenyl-6-(phenylmethoxy)hexan-1-one | AlCl₃ | Inert solvent, Heating |
This table presents a hypothetical example based on general Friedel-Crafts acylation reactions, as specific literature for Hexanoyl chloride, 6-(phenylmethoxy)- was not found.
Coupling Reactions (e.g., with Organometallic Reagents)
Acyl chlorides can be coupled with various organometallic reagents to form new carbon-carbon bonds, offering a powerful tool for molecular construction. While specific examples with Hexanoyl chloride, 6-(phenylmethoxy)- are not readily found in the literature, the general reactivity patterns of acyl chlorides suggest its potential use in several named coupling reactions.
Suzuki-Miyaura Coupling: In principle, under specific catalytic conditions, acyl chlorides can be coupled with organoboron compounds. nih.govnih.govresearchgate.net This would involve a palladium catalyst and a suitable base.
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with organic halides. wikipedia.orgorganic-chemistry.orgnih.govmdpi.combohrium.com While typically applied to aryl or vinyl halides, variations for acyl chlorides exist, potentially allowing the synthesis of ynones.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgorgsyn.orgnih.govnih.gov The use of Hexanoyl chloride, 6-(phenylmethoxy)- in such a reaction would lead to the formation of a ketone.
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction could potentially be adapted for the coupling of Hexanoyl chloride, 6-(phenylmethoxy)- to form ketones.
It is important to note that the direct coupling of acyl chlorides with organometallic reagents can sometimes be challenging due to competing side reactions. However, with the continuous development of new catalytic systems, the scope of these reactions is constantly expanding.
Intramolecular Cyclization Pathways
The presence of a nucleophilic phenyl ring and an electrophilic acyl chloride group within the same molecule allows Hexanoyl chloride, 6-(phenylmethoxy)- to undergo intramolecular cyclization under appropriate conditions. The primary pathway for such a reaction is an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com This type of reaction is a powerful tool for the synthesis of polycyclic compounds. masterorganicchemistry.com
The feasibility and outcome of the intramolecular cyclization are heavily dependent on the reaction conditions, particularly the choice of catalyst. Lewis acids are typically employed to activate the acyl chloride, rendering it sufficiently electrophilic to react with the aromatic ring. sigmaaldrich.comorganic-chemistry.org The length of the carbon chain connecting the two functional groups is also a critical factor, with the formation of six-membered rings being generally favored in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com
In the case of Hexanoyl chloride, 6-(phenylmethoxy)-, two principal cyclization products can be envisioned, depending on which aromatic ring of the benzyloxy group undergoes acylation. The benzyloxy group consists of a phenyl ring directly attached to the ether oxygen and a benzyl (B1604629) group. Attack on the phenyl ring of the benzyloxy moiety would lead to the formation of a seven-membered ring, a process that is generally less favored than the formation of a six-membered ring.
A more probable pathway involves the acylation of the benzyl group's phenyl ring. This would result in the formation of a tetralone derivative, a fused bicyclic system containing a six-membered ring fused to the benzene ring. The reaction would proceed via an electrophilic aromatic substitution mechanism.
Another potential, though less direct, intramolecular cyclization could lead to the formation of a tetrahydropyran-2-one derivative. wikipedia.orgorganic-chemistry.orgprepchem.com This would necessitate the cleavage of the benzyl ether, unmasking a terminal hydroxyl group which could then undergo intramolecular esterification with the acyl chloride. This transformation would likely require different reaction conditions, potentially involving a Brønsted acid or a hydrogenation step to remove the benzyl protecting group. prepchem.com
The table below summarizes the potential intramolecular cyclization products of Hexanoyl chloride, 6-(phenylmethoxy)-.
| Starting Material | Reaction Type | Product | Ring System Formed |
| Hexanoyl chloride, 6-(phenylmethoxy)- | Intramolecular Friedel-Crafts Acylation | Tetralone derivative | Fused 6,6-bicyclic |
| Hexanoyl chloride, 6-(phenylmethoxy)- | Ether cleavage followed by lactonization | Tetrahydropyran-2-one | 6-membered heterocyclic |
Elucidation of Reaction Mechanisms and Transition States
The mechanism of the intramolecular Friedel-Crafts acylation of Hexanoyl chloride, 6-(phenylmethoxy)- is believed to proceed through a series of well-established steps, analogous to intermolecular Friedel-Crafts reactions. sigmaaldrich.comorganic-chemistry.org The reaction is initiated by the activation of the acyl chloride by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The key steps of the proposed mechanism are as follows:
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive acylium ion. This species is a potent electrophile. sigmaaldrich.com
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich π-system of the phenyl ring of the benzyloxy group. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or an arenium ion. stackexchange.com
Deprotonation and Ring Closure: A base, which can be the [AlCl₄]⁻ complex or another species in the reaction mixture, removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the ring and yields the final cyclized product, the tetralone derivative. stackexchange.com
The alternative cyclization to form a tetrahydropyran-2-one would follow a different mechanistic path. After the debenzylation to form the corresponding 6-hydroxyhexanoyl chloride, the reaction would proceed via an intramolecular nucleophilic acyl substitution. The hydroxyl group would act as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This would lead to a tetrahedral intermediate which would then collapse, expelling a chloride ion to form the stable six-membered lactone ring.
The following table outlines the key mechanistic features of the primary intramolecular cyclization pathway.
| Mechanistic Step | Intermediate/Transition State | Key Features |
| Lewis Acid Activation | Acylium Ion | Highly electrophilic, resonance-stabilized |
| Electrophilic Attack | Wheland Intermediate (Arenium Ion) | Resonance-stabilized carbocation |
| Deprotonation | - | Restoration of aromaticity |
Applications in Complex Organic Synthesis and Material Science
Utility in Natural Product Total Synthesis
The strategic placement of a reactive acyl chloride and a protected hydroxyl group makes 6-(phenylmethoxy)hexanoyl chloride a useful synthon in the total synthesis of complex natural products. Its linear carbon chain can be incorporated into larger molecules, and the protected alcohol can be deprotected at a later stage to reveal a reactive hydroxyl group for further functionalization.
While direct, extensive research detailing the specific use of 6-(phenylmethoxy)hexanoyl chloride in the total synthesis of numerous polyketides is not widely documented in readily available literature, its structure lends itself to such applications. Acyl chlorides are common electrophiles used to introduce carbon chains in the synthesis of polyketide and fatty acid-like structures. The 6-(phenylmethoxy) group provides a handle for late-stage functionalization, a common strategy in the synthesis of complex natural products. For instance, similar protected hydroxy-acyl units are fundamental in building the carbon backbones of these molecules through iterative coupling reactions.
The dual functionality of 6-(phenylmethoxy)hexanoyl chloride makes it a suitable precursor for the synthesis of macrocycles and heterocycles. The acyl chloride can react with a dinucleophile to form a linear intermediate. Subsequent deprotection of the benzyl (B1604629) ether and intramolecular cyclization can then lead to the formation of a macrocyclic lactone or other heterocyclic systems. The length of the six-carbon chain can influence the ring size and conformation of the resulting macrocycle.
In the context of stereocontrolled synthesis, while 6-(phenylmethoxy)hexanoyl chloride itself is achiral, it can be employed in synthetic routes that establish stereocenters. For example, it can be reacted with a chiral auxiliary or a chiral alcohol. The resulting ester or amide can then undergo diastereoselective reactions to install new stereocenters along the carbon chain. The benzyl-protected hydroxyl group can be unveiled later in the synthesis to participate in further stereospecific transformations.
Application in Polymer and Macromolecular Chemistry
The reactivity of the acyl chloride group makes 6-(phenylmethoxy)hexanoyl chloride a candidate for modifying and creating polymeric materials. It can be used to introduce functional groups onto existing polymers or to act as a monomer in polymerization reactions.
6-(phenylmethoxy)hexanoyl chloride can serve as a functional monomer in condensation polymerizations. For instance, it can react with diols or diamines to form polyesters or polyamides, respectively. The pendant benzyloxy groups along the polymer backbone can then be deprotected to yield polymers with free hydroxyl groups. These hydroxyl-functionalized polymers can have altered properties, such as increased hydrophilicity and potential for further cross-linking or grafting.
As a functionalizing agent, it can be used to modify the surface of materials or the side chains of existing polymers. For example, polymers with nucleophilic groups (e.g., hydroxyl or amine groups) can be reacted with 6-(phenylmethoxy)hexanoyl chloride to attach the 6-(phenylmethoxy)hexyl side chain. This can be used to alter the surface properties of a material or to introduce a protected functional group for subsequent chemical transformations.
The use of 6-(phenylmethoxy)hexanoyl chloride and related compounds allows for the synthesis of polymers with precisely placed functional groups. The benzyl ether serves as a protecting group that is stable to many polymerization conditions and can be removed under relatively mild hydrogenolysis conditions. This strategy enables the creation of functional polymers with hydroxyl groups that can be used for a variety of applications, such as drug delivery systems, biocompatible materials, or functional coatings.
Precursor for Advanced Organic Ligands and Catalysts
The design and synthesis of advanced organic ligands are fundamental to the progression of homogeneous catalysis. These ligands play a crucial role in modulating the steric and electronic properties of a metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst. Hexanoyl chloride, 6-(phenylmethoxy)- serves as an exemplary precursor for crafting ligands with a flexible six-carbon tether and a terminal functional group, which can be crucial for catalyst performance and solubility.
The general strategy for utilizing this precursor involves two key steps:
Ligand Backbone Formation: The acyl chloride functionality is highly electrophilic and readily reacts with a variety of nucleophiles. This allows for the facile introduction of coordinating moieties such as phosphines, amines, or heterocyclic groups, which are the cornerstones of many ligand architectures.
Deprotection and Further Functionalization: The phenylmethoxy (benzyloxy) group is a robust protecting group for the terminal alcohol. It is stable under a range of reaction conditions used for modifying the acyl chloride but can be selectively cleaved, typically through hydrogenolysis. The unmasked hydroxyl group can then be used for further modifications, such as attachment to a solid support, introduction of a solubilizing group, or creation of a secondary coordination site.
Table 1: Representative Reactions for Ligand Synthesis
| Nucleophile | Resulting Linkage | Potential Ligand Type |
| Secondary Phosphine (B1218219) (e.g., Diphenylphosphine) | Acylphosphine | Precursor to tertiary phosphine ligands |
| Primary or Secondary Amine | Amide | Amide-functionalized ligands |
| Imidazole | Acylimidazolium | Precursor to N-heterocyclic carbene (NHC) ligands |
| Diamine (e.g., Ethylenediamine) | Diamide | Precursor to Schiff base or macrocyclic ligands |
The subsequent deprotection of the benzyl ether would yield a hydroxyl-terminated ligand. This terminal hydroxyl group can be critical for creating hemilabile ligands, where the oxygen atom can reversibly coordinate to the metal center, influencing the catalytic cycle.
Detailed Research Findings (Illustrative Examples):
While specific research on Hexanoyl chloride, 6-(phenylmethoxy)- as a ligand precursor is not extensively documented in publicly available literature, the principles of its application can be illustrated through the synthesis of analogous structures.
Synthesis of Functionalized Phosphine Ligands: A common route to phosphine ligands involves the reaction of an acyl chloride with a phosphine nucleophile. For instance, reaction with lithium diphenylphosphide would yield an acylphosphine. Subsequent reduction of the acyl group and deprotection of the benzyl ether would lead to a phosphine ligand with a terminal hydroxyl group. Such ligands are of interest in aqueous-phase catalysis or for immobilization on solid supports. ethz.chchinesechemsoc.org
Formation of N-Heterocyclic Carbene (NHC) Precursors: N-heterocyclic carbenes have emerged as a powerful class of ligands in catalysis. acs.orgnih.gov The synthesis of functionalized NHCs often involves the modification of the N-substituents of the heterocyclic core. Hexanoyl chloride, 6-(phenylmethoxy)- could be used to acylate an N-heterocyclic compound, such as imidazole. Subsequent chemical manipulation of the acyl group and the heterocycle would lead to an NHC precursor bearing a benzyloxyhexyl side chain. The terminal ether functionality could influence the solubility and stability of the final catalyst.
Development of Schiff Base Ligands: Schiff base ligands, formed by the condensation of an amine and a carbonyl compound, are highly versatile in coordination chemistry. nih.govorganic-chemistry.org Hexanoyl chloride, 6-(phenylmethoxy)- can be converted to the corresponding aldehyde or ketone. Condensation with a suitable diamine would then generate a Schiff base ligand with a pendant benzyloxyhexyl group. These ligands can coordinate to a variety of metal ions to form catalysts for a range of transformations.
Table 2: Potential Catalyst Systems Derived from Hexanoyl chloride, 6-(phenylmethoxy)-
| Ligand Class | Metal Center | Potential Catalytic Application |
| Functionalized Phosphine | Palladium, Rhodium | Cross-coupling reactions, hydrogenation |
| Functionalized NHC | Ruthenium, Gold | Olefin metathesis, gold-catalyzed cyclizations |
| Functionalized Schiff Base | Cobalt, Zinc | Oxidation reactions, polymerization |
The long, flexible hexyl chain introduced by this precursor can position the catalytic center at a specific distance from a surface or another functional moiety within a larger molecular architecture, a key aspect in the design of site-isolated catalysts and multifunctional materials. The ability to deprotect the terminal hydroxyl group offers a strategic advantage for post-synthetic modification of the catalyst, enabling the fine-tuning of its properties for specific applications.
Advanced Analytical Methodologies for Characterization in Synthetic Contexts
Spectroscopic Techniques for Confirming Product Formation and Connectivity
Spectroscopic methods are indispensable for probing the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the atomic arrangement and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For Hexanoyl chloride, 6-(phenylmethoxy)-, both ¹H and ¹³C NMR would provide definitive evidence of its formation.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for both the aliphatic chain and the phenylmethoxy group. The protons of the methylene (B1212753) group adjacent to the acyl chloride (C2) would appear as a triplet at a downfield chemical shift, likely in the range of 2.8-3.0 ppm, due to the electron-withdrawing effect of the carbonyl group. The protons of the methylene group adjacent to the benzyloxy ether oxygen (C6) would also be shifted downfield, appearing as a triplet around 3.5-3.7 ppm. The benzylic protons (C7) would present as a sharp singlet around 4.5 ppm, and the aromatic protons of the phenyl group would be observed in the 7.2-7.4 ppm region. The remaining methylene groups of the hexanoyl chain would produce a complex multiplet in the upfield region of 1.3-1.8 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with the carbonyl carbon of the acyl chloride (C1) being the most downfield signal, expected around 173-175 ppm. The carbon of the methylene group attached to the ether oxygen (C6) would resonate around 70-73 ppm, while the benzylic carbon (C7) would appear near 73-75 ppm. The aromatic carbons would produce signals between 127 and 138 ppm. The carbons of the aliphatic chain would be found in the more shielded region of the spectrum, typically between 20 and 40 ppm.
Expected ¹H NMR Data for Hexanoyl chloride, 6-(phenylmethoxy)-
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 2.8-3.0 | Triplet |
| H-3, H-4, H-5 | 1.3-1.8 | Multiplet |
| H-6 | 3.5-3.7 | Triplet |
| H-7 (Benzylic) | ~4.5 | Singlet |
Expected ¹³C NMR Data for Hexanoyl chloride, 6-(phenylmethoxy)-
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-1 (Carbonyl) | 173-175 |
| C-2 | 40-45 |
| C-3, C-4, C-5 | 20-35 |
| C-6 | 70-73 |
| C-7 (Benzylic) | 73-75 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For Hexanoyl chloride, 6-(phenylmethoxy)-, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight.
Electron ionization (EI) would likely lead to characteristic fragmentation. A prominent fragment would be the loss of the benzyl (B1604629) group (C₇H₇), resulting in a significant peak at [M-91]⁺. Another expected fragmentation pathway is the loss of the chlorine atom, giving the [M-35]⁺ peak. Alpha-cleavage adjacent to the carbonyl group could lead to the formation of a [C₅H₁₀OCl]⁺ ion. The presence of the benzyloxy group would also likely lead to the formation of a tropylium (B1234903) ion at m/z 91, a very common fragment for benzyl-containing compounds.
Predicted Key Fragmentation Peaks in the Mass Spectrum of Hexanoyl chloride, 6-(phenylmethoxy)-
| m/z Value | Proposed Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-35]⁺ | Loss of Cl |
| [M-91]⁺ | Loss of Benzyl Group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of Hexanoyl chloride, 6-(phenylmethoxy)- would be dominated by a very strong absorption band corresponding to the C=O stretch of the acyl chloride, typically found in the range of 1785-1815 cm⁻¹. The presence of the ether linkage would be confirmed by a C-O stretching vibration around 1100 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. Aromatic C=C stretching bands would also be present in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch of the acyl chloride would also be visible, though typically weaker than in the IR spectrum. The symmetric stretching of the aromatic ring would give a strong Raman signal. The C-Cl stretch may also be observable in the low-frequency region of the Raman spectrum.
Key Expected Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O (Acyl Chloride) | 1785-1815 (Strong) | Present, variable intensity |
| C-O (Ether) | ~1100 (Strong) | Present, variable intensity |
| Aromatic C-H | >3000 (Variable) | >3000 (Strong) |
| Aliphatic C-H | <3000 (Strong) | <3000 (Strong) |
| Aromatic C=C | 1450-1600 (Variable) | 1450-1600 (Strong) |
Chromatographic Separation Techniques for Purity Analysis in Reaction Mixtures
Chromatographic techniques are essential for separating the components of a reaction mixture to assess the purity of the desired product and to identify any byproducts or unreacted starting materials.
Gas Chromatography (GC) for Volatile Product Separation
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like Hexanoyl chloride, 6-(phenylmethoxy)-. The compound would be vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard.
By using a calibrated method, GC can also provide quantitative information about the purity of the sample. The peak area in the chromatogram is proportional to the amount of the compound present. A high purity sample would show a single major peak corresponding to Hexanoyl chloride, 6-(phenylmethoxy)-. The boiling point of the parent hexanoyl chloride is around 153 °C, and the addition of the phenylmethoxy group would increase this, making it amenable to GC analysis. sigmaaldrich.comnist.govsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Product Analysis
For compounds that are not sufficiently volatile or are thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred method of analysis. While Hexanoyl chloride, 6-(phenylmethoxy)- is likely volatile enough for GC, HPLC offers a versatile alternative.
A reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention of the compound on the column would be influenced by its polarity. The presence of the polar ether and acyl chloride groups, balanced by the nonpolar aliphatic chain and phenyl group, would dictate its elution behavior. Detection is typically achieved using a UV detector, as the phenyl group in Hexanoyl chloride, 6-(phenylmethoxy)- would absorb UV light. Similar to GC, HPLC can provide both qualitative and quantitative information regarding the purity of the synthetic product. For related compounds like 6-bromo-hexanoyl chloride, reverse-phase HPLC methods have been successfully developed. researchgate.net
Derivatization Strategies for Enhanced Analytical Detection and Quantitation
In the analytical characterization of synthetic compounds, derivatization is a critical technique employed to enhance the detectability and quantitation of analytes that may otherwise exhibit poor chromatographic or detection characteristics. For a compound such as Hexanoyl chloride, 6-(phenylmethoxy)-, which can be readily hydrolyzed to its corresponding carboxylic acid, 6-(benzyloxy)hexanoic acid, derivatization strategies are typically focused on this more stable analyte. These strategies aim to increase volatility for gas chromatography (GC) or improve ionization efficiency and chromatographic retention for liquid chromatography (LC).
The primary functional group targeted for derivatization in 6-(benzyloxy)hexanoic acid is the carboxylic acid moiety. Common derivatization approaches include esterification, silylation, and amidation, which convert the polar carboxylic acid into a less polar and more volatile derivative suitable for GC analysis or a more readily ionizable species for mass spectrometry (MS) detection. nih.govresearchgate.net
Esterification for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) Analysis
Esterification is a widely used method for the derivatization of carboxylic acids. The reaction involves the conversion of the carboxylic acid to an ester, typically a methyl ester, by reaction with an alcohol in the presence of an acidic catalyst. This process significantly increases the volatility of the analyte, making it amenable to GC-MS analysis.
For 6-(benzyloxy)hexanoic acid, methylation to form methyl 6-(benzyloxy)hexanoate allows for sharp chromatographic peaks and characteristic mass spectra, facilitating both qualitative identification and quantitative analysis.
Table 1: Hypothetical GC-MS Data for Methylated 6-(benzyloxy)hexanoic acid
| Parameter | Value |
| Derivative | Methyl 6-(benzyloxy)hexanoate |
| Derivatizing Agent | Methanol/HCl |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Retention Time | ~12.5 min |
| Key Mass Spectral Fragments (m/z) | 236 [M]+, 205 [M-OCH3]+, 91 [C7H7]+ (benzyl) |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantitation (LOQ) | Mid ng/mL range |
This table is interactive. Users can sort and filter the data.
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Silylation is another powerful derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. The introduction of a silyl (B83357) group, commonly a trimethylsilyl (B98337) (TMS) group, reduces the polarity and increases the volatility of the analyte. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose.
The derivatization of 6-(benzyloxy)hexanoic acid with BSTFA would yield its corresponding TMS ester. This derivative is thermally stable and provides excellent chromatographic properties for GC-MS analysis, often resulting in lower detection limits compared to the underivatized acid.
Table 2: Predicted Analytical Parameters for Silylated 6-(benzyloxy)hexanoic acid
| Parameter | Value |
| Derivative | 6-(benzyloxy)hexanoic acid, TMS ester |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Expected Retention Time Shift | Decrease of 2-3 minutes compared to underivatized acid |
| Characteristic Mass Spectral Ions (m/z) | 294 [M]+, 279 [M-CH3]+, 91 [C7H7]+ |
| Anticipated Limit of Detection (LOD) | Sub-ng/mL to low ng/mL |
| Anticipated Limit of Quantitation (LOQ) | Low ng/mL range |
This table is interactive. Users can sort and filter the data.
Amidation and Novel Derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For LC-MS/MS analysis, derivatization can enhance ionization efficiency and provide specific fragmentation patterns for sensitive and selective quantification. Amidation of the carboxylic acid group is a common strategy. For instance, reacting 6-(benzyloxy)hexanoic acid with a reagent like 4-aminomethylquinoline can produce a derivative that is highly responsive in positive ion electrospray ionization. researchgate.net
More advanced derivatization reagents have also been developed. For example, 4-bromo-N-methylbenzylamine can be used to derivatize carboxylic acids. nih.gov This reagent offers several advantages: it improves reversed-phase chromatographic retention, facilitates positive electrospray ionization, and introduces a bromine atom, which results in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of the derivative. nih.gov
Table 3: Prospective LC-MS/MS Derivatization Data for 6-(benzyloxy)hexanoic acid
| Parameter | 4-aminomethylquinoline Derivative | 4-bromo-N-methylbenzylamine Derivative |
| Derivatizing Agent | 4-aminomethylquinoline | 4-bromo-N-methylbenzylamine |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | ~363 | ~420/422 (due to Br isotopes) |
| Product Ion (m/z) | ~158 (quinoline fragment) | ~184/186 (bromobenzyl fragment) |
| Potential LOD | Low pg/mL to fg/mL range | Low pg/mL to fg/mL range |
| Potential LOQ | pg/mL range | pg/mL range |
This table is interactive. Users can sort and filter the data.
These derivatization strategies provide analytical chemists with a versatile toolkit for the sensitive and accurate determination of Hexanoyl chloride, 6-(phenylmethoxy)-, through its more stable carboxylic acid form, in various synthetic and analytical contexts. The choice of the specific derivatization reagent and analytical technique depends on the matrix, the required sensitivity, and the available instrumentation.
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
No specific quantum chemical studies on the electronic structure, molecular orbital analysis, electrostatic potential mapping, or reactivity descriptors (such as Fukui functions or local softness) for Hexanoyl chloride, 6-(phenylmethoxy)- were found in the available scientific literature.
Molecular Dynamics Simulations for Conformational Analysis
There is no available research detailing molecular dynamics simulations performed to analyze the conformational landscape of Hexanoyl chloride, 6-(phenylmethoxy)-. Consequently, information regarding its dihedral angle distributions, solvent effects on conformation, and dynamic behavior is not available.
Theoretical Modeling of Reaction Pathways and Energy Landscapes
A search for theoretical models of reaction pathways involving Hexanoyl chloride, 6-(phenylmethoxy)- yielded no results. This includes the absence of studies on its hydrolysis, aminolysis, or other nucleophilic substitution reactions, as well as the corresponding transition state geometries and activation energy barriers.
Structure-Reactivity Relationship Predictions
No computational studies predicting the structure-reactivity relationships for Hexanoyl chloride, 6-(phenylmethoxy)- or its derivatives have been published. Such studies would typically involve quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, which are not available for this compound.
Future Research Directions and Interdisciplinary Prospects
Development of Green and Sustainable Synthetic Methodologies
The synthesis of acyl chlorides traditionally involves reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which are effective but generate hazardous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. chemguide.co.ukchemguide.co.uklibretexts.orglibretexts.org A significant future direction lies in the development of greener alternatives for the conversion of the parent carboxylic acid, 6-(phenylmethoxy)hexanoic acid, to its corresponding acyl chloride.
One promising approach is the use of oxalyl chloride ((COCl)₂). researchgate.net This reagent is known to be highly effective and produces only gaseous byproducts (CO, CO₂, HCl), which simplifies purification. researchgate.net Research could focus on optimizing reaction conditions, such as solvent choice and temperature, to maximize yield and minimize waste.
Another avenue for green synthesis involves the use of solid-supported reagents or catalysts that can be easily recovered and reused. For instance, polymer-supported triphenylphosphine (B44618) in combination with a chlorine source could facilitate the conversion under milder conditions. researchgate.net
A hypothetical green synthesis of 6-(phenylmethoxy)hexanoic acid, the precursor to the target compound, could be envisioned starting from 6-bromohexanoic acid and benzyl (B1604629) alcohol, employing a Williamson ether synthesis with a phase-transfer catalyst to enhance efficiency and reduce the use of hazardous solvents. The subsequent conversion to the acyl chloride would then utilize one of the aforementioned green chlorinating agents.
Table 1: Comparison of Chlorinating Agents for Carboxylic Acid Conversion
| Reagent | Typical Byproducts | Advantages | Disadvantages |
| Thionyl chloride (SOCl₂) | SO₂, HCl | High reactivity, readily available | Gaseous, corrosive byproducts |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Effective for a wide range of acids | Solid reagent, stoichiometric byproduct |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Gaseous byproducts, mild conditions | Higher cost, moisture sensitive |
| Cyanuric chloride | Triazine derivative | Mild conditions | Solid byproduct can complicate purification |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis offers a powerful tool for improving the efficiency and selectivity of chemical reactions. Future research on the synthesis of Hexanoyl chloride, 6-(phenylmethoxy)- could explore catalytic methods for the chlorination of the parent carboxylic acid.
For example, the use of a catalytic amount of dimethylformamide (DMF) is known to accelerate the reaction of carboxylic acids with oxalyl chloride through the formation of the Vilsmeier reagent as a reactive intermediate. wikipedia.org Further investigation into other catalysts, such as novel phosphine (B1218219) oxides or nitrogen-based catalysts, could lead to even more efficient and selective transformations.
Recent advancements have also highlighted the use of 3,3-dichlorocyclopropenes as catalysts for the conversion of carboxylic acids to acyl chlorides in the presence of a tertiary amine base. organic-chemistry.org This method proceeds via an aromatic cation-activated nucleophilic acyl substitution and has shown promise for acid-sensitive substrates. organic-chemistry.org Exploring the applicability of such catalytic systems to 6-(phenylmethoxy)hexanoic acid would be a valuable research endeavor.
Table 2: Potential Catalytic Systems for Acyl Chloride Synthesis
| Catalytic System | Description | Potential Benefits |
| Oxalyl chloride / cat. DMF | Forms a reactive Vilsmeier intermediate. | Well-established, mild conditions. |
| 3,3-Dichlorocyclopropenes / Amine Base | Aromatic cation-activated nucleophilic acyl substitution. | Suitable for acid-sensitive substrates. |
| Polymer-supported catalysts | Heterogeneous catalysts for easy separation. | Reusability, simplified workup. |
Exploration of Novel Reaction Pathways and Transformations
The bifunctional nature of Hexanoyl chloride, 6-(phenylmethoxy)- opens up possibilities for a variety of novel reaction pathways. The acyl chloride moiety can readily participate in Friedel-Crafts acylations, esterifications, and amidations. libretexts.org The phenylmethoxy group, a protecting group for the primary alcohol, can be cleaved under specific conditions to reveal a hydroxyl group for further functionalization.
An intriguing area of research would be the exploration of one-pot reactions where the acyl chloride is first reacted, followed by the in-situ deprotection and subsequent reaction of the hydroxyl group. For instance, reaction with an amino acid could first form an amide bond, followed by hydrogenolysis of the benzyl ether to yield a hydroxy-functionalized amide.
Furthermore, intramolecular reactions could be designed. For example, if the aromatic ring of the phenylmethoxy group were substituted with an appropriate nucleophile, an intramolecular cyclization could be triggered, leading to the formation of macrocyclic structures. The intramolecular Schmidt reaction of acyl chlorides with alkyl azides has been shown to be a powerful tool for constructing fused polycyclic nitrogen-containing heterocycles in a one-pot transformation. acs.org
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The future of chemical synthesis is increasingly moving towards automation and high-throughput experimentation (HTE). youtube.com These technologies allow for the rapid screening of reaction conditions, catalysts, and substrates, significantly accelerating the pace of research and development. nih.gov
The synthesis of Hexanoyl chloride, 6-(phenylmethoxy)- and its subsequent reactions could be integrated into automated platforms. Liquid handling robots could be programmed to dispense precise amounts of reagents, solvents, and catalysts into multi-well plates, allowing for hundreds of reactions to be run in parallel. youtube.com This would enable the rapid optimization of reaction conditions for its synthesis and for its use in derivatization reactions.
For instance, a high-throughput screening campaign could be designed to identify the optimal catalyst and conditions for the coupling of Hexanoyl chloride, 6-(phenylmethoxy)- with a library of amines or alcohols to generate a diverse set of amides or esters. The resulting products could then be screened for biological activity or other desirable properties, showcasing the power of combining automated synthesis with high-throughput screening in drug discovery and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
